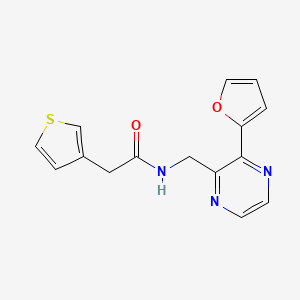

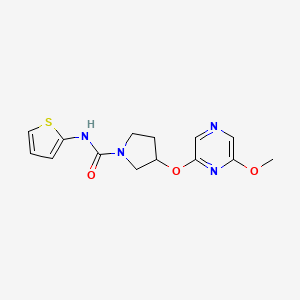

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile, also known as AMS, is a small molecule inhibitor that has been used in scientific research to target a specific protein. This molecule has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Applications in Material Science

Synthesis and Polymer Chemistry

Research in material science often explores the synthesis and functional applications of complex molecules similar to "(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile." For instance, the oxidative polymerization of aniline has been studied for producing polyaniline, which is a conductive polymer with potential applications in electronics, coatings, and sensors (Chang, Shen, & Ho, 1995). Such research may provide insights into synthesizing and modifying compounds with sulfanyl and anilino groups for specific material properties.

Environmental and Catalytic Applications

Degradation of Organic Pollutants

The degradation of organic pollutants, such as aniline derivatives, in environmental contexts has been explored using various catalytic and chemical methods. A study on the degradation of aniline using zero-valent iron as an activator of persulfate reveals the potential for applying related chemistry to environmental remediation efforts. The activation leads to the generation of sulfate free radicals, which are effective in degrading organic pollutants (Hussain, Zhang, & Huang, 2014).

Advanced Material Applications

Electronics and Solar Cells

Modifications of zinc oxide with various compounds, including those with sulfone functionalities, have been investigated for their applications in transparent electrodes for solar cells. These modifications aim to alter the work function of zinc oxide to enhance the efficiency and performance of solar cell structures (Lange et al., 2015). This area of research might provide a context for the utilization of compounds with similar structural features for the development of optoelectronic devices.

Analytical Chemistry Applications

Mechanistic Studies in Chemical Reactions

The E/Z photoisomerization of compounds containing anilino and sulfanyl groups has been studied for understanding the mechanisms underlying chemical reactions under irradiation. Such studies are crucial for designing light-responsive materials and molecules for various applications, including molecular switches and sensors (Chiacchio, Musumarra, & Purrello, 1988).

properties

IUPAC Name |

(Z)-3-anilino-2-(4-methylphenyl)sulfonyl-3-methylsulfanylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S2/c1-13-8-10-15(11-9-13)23(20,21)16(12-18)17(22-2)19-14-6-4-3-5-7-14/h3-11,19H,1-2H3/b17-16- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLISWHDZCAMBQ-MSUUIHNZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=C(NC2=CC=CC=C2)SC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C(/NC2=CC=CC=C2)\SC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate](/img/structure/B2869956.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2,4-dimethylphenyl)piperazino]acetamide](/img/structure/B2869957.png)

![(Z)-ethyl 2-(2-((2-(methylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2869962.png)

![N-cyclohexyl-2-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2869963.png)

![(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2869971.png)

![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(3,4-dimethoxybenzyl)-2-propenamide](/img/structure/B2869972.png)